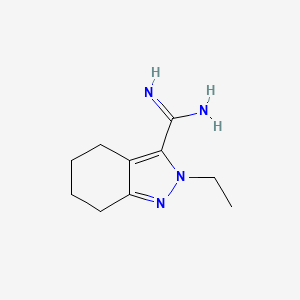
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-Inflammatory Applications
Indazole derivatives have been studied for their potential anti-inflammatory effects. Compounds like 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide may inhibit the production of inflammatory mediators, offering therapeutic options for conditions such as arthritis and edema .
Antimicrobial Activity
The structural framework of indazole is conducive to antimicrobial activity. Research into derivatives like 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria and fungi .
Anti-HIV Properties
Indazole derivatives have shown promise as anti-HIV agents. By inhibiting key enzymes or interfering with viral entry, compounds such as 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide could be valuable in the ongoing fight against HIV/AIDS .
Anticancer Potential
The indazole nucleus is a common feature in many anticancer agents. Derivatives like 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide may interfere with cancer cell growth and proliferation, offering a pathway for the development of novel oncology treatments .
Hypoglycemic Effects
Indazole derivatives have been explored for their hypoglycemic properties, which could be beneficial in managing diabetes. Compounds such as 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide might modulate blood sugar levels, providing a new avenue for diabetes care .
Antiprotozoal Activity
Research into indazole derivatives has included their use as antiprotozoal agents. This application could lead to treatments for diseases caused by protozoan parasites, with compounds like 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide playing a crucial role .
Antihypertensive Effects
The indazole scaffold has been associated with antihypertensive activity. Derivatives such as 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide might offer new solutions for managing high blood pressure and related cardiovascular conditions .
SARS-CoV-2 Mpro Inhibition
Recent studies have focused on the design of indazole derivatives as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Compounds like 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide could contribute to the development of treatments for COVID-19 by targeting this critical viral enzyme .
Propriétés
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydroindazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-14-9(10(11)12)7-5-3-4-6-8(7)13-14/h2-6H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDHFDRCQIFRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



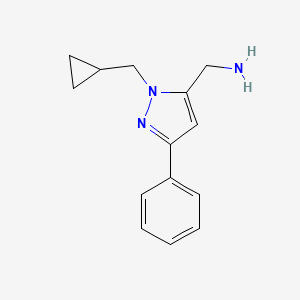

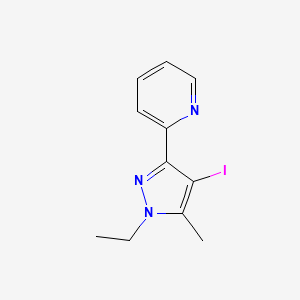
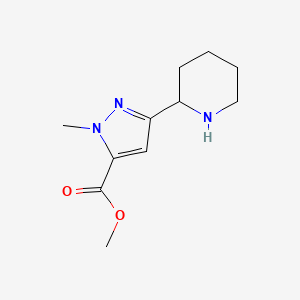

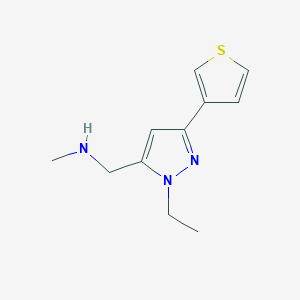
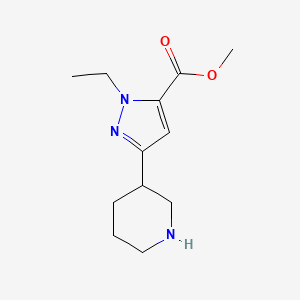
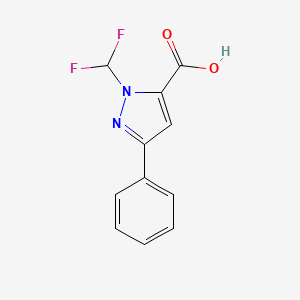
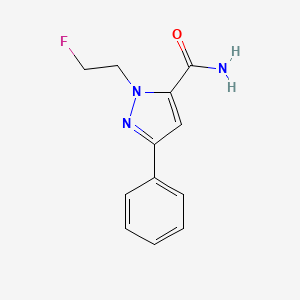
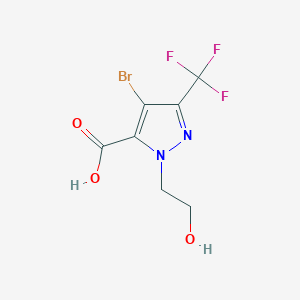

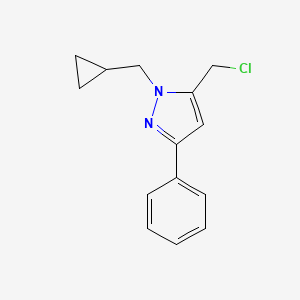
![Methyl 2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1479653.png)
![Methyl 2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479655.png)